molecular formula C19H20O5S B1588505 Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside CAS No. 87508-17-6

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Cat. No. B1588505
CAS RN: 87508-17-6
M. Wt: 360.4 g/mol
InChI Key: BDNIQCYVYFGHSI-UPGMHYFXSA-N
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Description

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent . It is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .


Synthesis Analysis

The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s . The main drawback to this method, which has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products, is the need for careful control in the introduction of the 4,6-O-benzylidene acetal so as to limit the formation of the corresponding over-reaction product .


Molecular Structure Analysis

The molecular formula of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is C19H20O5S . The average mass is 360.424 Da and the monoisotopic mass is 360.103149 Da .


Physical And Chemical Properties Analysis

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a density of 1.4±0.1 g/cm^3, a boiling point of 581.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.4±3.0 kJ/mol .

properties

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIQCYVYFGHSI-UPGMHYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431331
Record name Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

CAS RN

87508-17-6
Record name Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
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Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
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Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Reactant of Route 6
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